molecular formula C19H17ClN4OS B14940648 N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B14940648
M. Wt: 384.9 g/mol
InChI Key: NTLZZUHTSKLJPJ-UHFFFAOYSA-N
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Description

“N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This compound is characterized by the presence of a benzyl group, a chloro substituent, an ethylsulfanyl group, and a pyridinyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloropyrimidine, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol.

    Chlorination: The chloro substituent can be added through electrophilic chlorination reactions.

    Benzylation: The benzyl group can be introduced using benzyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with pyrimidine rings can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The presence of the benzyl, chloro, ethylsulfanyl, and pyridinyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
  • N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide
  • N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of substituents in “N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide” may confer distinct chemical and biological properties, such as enhanced stability, solubility, or binding affinity compared to similar compounds.

Properties

Molecular Formula

C19H17ClN4OS

Molecular Weight

384.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-ethylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H17ClN4OS/c1-2-26-19-22-12-15(20)17(23-19)18(25)24(16-10-6-7-11-21-16)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3

InChI Key

NTLZZUHTSKLJPJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl

Origin of Product

United States

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